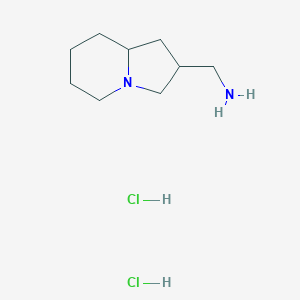

Octahydroindolizin-2-ylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-6-8-5-9-3-1-2-4-11(9)7-8;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNUEKSFDARRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-11-7 | |

| Record name | octahydroindolizin-2-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Octahydroindolizin-2-ylmethanamine Dihydrochloride

The following technical guide provides an in-depth analysis of Octahydroindolizin-2-ylmethanamine dihydrochloride , a bicyclic diamine scaffold used in medicinal chemistry.

Executive Summary

Octahydroindolizin-2-ylmethanamine dihydrochloride (also known as 2-(aminomethyl)indolizidine dihydrochloride) is a saturated, bicyclic building block belonging to the indolizidine class of alkaloids. Characterized by a fused 6,5-ring system with a bridgehead nitrogen, this compound serves as a critical scaffold in drug discovery, particularly for the synthesis of glycosidase inhibitors, peptidomimetics, and G-protein coupled receptor (GPCR) ligands. The dihydrochloride salt form is engineered to enhance aqueous solubility and shelf-stability, facilitating its use in aqueous synthetic protocols and biological assays.

Structural Elucidation & Stereochemistry

Core Architecture

The molecule is based on the 1-azabicyclo[4.3.0]nonane (indolizidine) core. Unlike its aromatic precursor (indolizine), the octahydro variant is fully saturated, introducing significant stereochemical complexity.

-

Ring System: A piperidine ring fused to a pyrrolidine ring across the N4–C9 bond.

-

Substituent: A primary methanamine group (–CH₂NH₂) attached at the C2 position (on the pyrrolidine ring).

-

Ionization State: The dihydrochloride form implies protonation at both the tertiary bridgehead nitrogen (N4) and the primary exocyclic amine, rendering the molecule highly polar.

Stereochemical Considerations

The reactivity and biological profile of this scaffold are dictated by its stereochemistry:

-

Ring Fusion (Cis vs. Trans): The bridgehead carbons (C8a/C9) allow for cis or trans fusion.

-

Trans-fused indolizidines are generally thermodynamically more stable and adopt a rigid conformation similar to decalin.

-

Cis-fused conformers are more flexible and are often the kinetic products of hydrogenation.

-

-

C2-Stereocenter: The orientation of the methanamine tail relative to the bridgehead hydrogen determines the diastereomer (endo vs. exo).

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and numbering of the core scaffold.

Caption: Connectivity of Octahydroindolizin-2-ylmethanamine. Note the bridgehead Nitrogen (N4) and the C2 chiral center.

Synthetic Methodologies

The synthesis of Octahydroindolizin-2-ylmethanamine typically requires a multi-step protocol ensuring the correct reduction of the aromatic core while preserving the side-chain functionality.

Primary Route: Hydrogenation of Indolizine Precursors

This route leverages the well-established Chichibabin synthesis to form the aromatic core, followed by catalytic reduction.

-

Cyclization (Chichibabin): Reaction of 2-picoline derivatives or 2-pyridinecarbaldehyde with

-halo carbonyls to form the aromatic indolizine ring substituted at the 2-position (e.g., 2-cyanoindolizine). -

Catalytic Hydrogenation: High-pressure hydrogenation (

, PtO-

Note: Acidic conditions favor protonation of the nitrogen, preventing catalyst poisoning.

-

-

Side-Chain Reduction: If the precursor was a nitrile (–CN) or amide (–CONH₂), a strong reducing agent (e.g., LiAlH

or Borane-THF) converts it to the methanamine. -

Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane precipitates the dihydrochloride salt.

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway from pyridine precursors to the final dihydrochloride salt.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.

| Property | Value / Description | Relevance |

| Molecular Formula | Stoichiometry verification. | |

| Molecular Weight | ~227.17 g/mol (Salt) | Calculation of molarity. |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |

| Solubility | High in | Suitable for aqueous bioassays. |

| pKa (Predicted) | N4 (Ring): ~8.8 | Both nitrogens are protonated at physiological pH (7.4). |

| LogP (Free Base) | ~0.8 (Predicted) | Good membrane permeability potential (Lipinski compliant). |

Medicinal Chemistry Applications

The octahydroindolizine core is a "privileged scaffold" in drug design, often serving as a bioisostere for proline or piperidine rings.

Glycosidase Inhibition (Iminosugars)

The indolizidine ring mimics the transition state of sugar hydrolysis. The protonated bridgehead nitrogen mimics the oxocarbenium ion intermediate.

-

Mechanism: Competitive inhibition of glycosidases (e.g.,

-glucosidase). -

Relevance: Potential therapeutics for diabetes (reducing carbohydrate absorption) and lysosomal storage disorders.

GPCR Ligand Design

The rigid bicyclic structure provides a defined vector for the methanamine side chain.

-

Opioid Receptors: Indolizidines have been explored as non-peptide scaffolds for opioid receptor modulation.

-

Library Synthesis: The primary amine at C2 serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing the rapid generation of diverse libraries for High-Throughput Screening (HTS).

Peptidomimetics

The scaffold can constrain the conformation of peptide backbones. The 2-substituted indolizidine can mimic a Pro-Xaa turn, stabilizing secondary structures in inhibitor design.

Handling and Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents. Avoid exposure to moisture to prevent clumping and hydrolysis risks.

References

-

Indolizine Synthesis & Reactivity

-

Scaffold Utility in Medicinal Chemistry

-

Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports. Link

-

-

Stereoselective Synthesis of Indolizidines

-

General Properties of Octahydroindolizines

Sources

- 1. Indolizine synthesis [organic-chemistry.org]

- 2. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octahydroindolizine, (S)-(+)- | C8H15N | CID 10986225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indolizidine | C8H15N | CID 26136 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Aminomethyl)indolizidine dihydrochloride CAS number search

The following technical guide details the structural identification, synthesis, and application of 2-(Aminomethyl)indolizidine dihydrochloride .

Structural Identification, Synthesis, and Pharmacophore Applications

Executive Summary & Identification

2-(Aminomethyl)indolizidine dihydrochloride is a bicyclic diamine scaffold used primarily as a fragment in medicinal chemistry for the design of glycosidase inhibitors, GPCR ligands, and non-peptide mimetics. It features a saturated 1-azabicyclo[4.3.0]nonane core (indolizidine) functionalized with a primary aminomethyl group at the C2 position.

Unlike commodity chemicals, this specific salt form is often a custom synthesis intermediate rather than a catalog item with a single, universally recognized CAS number for the dihydrochloride salt. Researchers must often rely on the free base or core scaffold identifiers for database retrieval.

Core Chemical Identifiers

| Property | Detail |

| Chemical Name | 2-(Aminomethyl)octahydroindolizine dihydrochloride |

| IUPAC Name | 1-azabicyclo[4.3.0]non-2-ylmethanamine dihydrochloride |

| Core Scaffold CAS | 13618-93-4 (Indolizidine / Octahydroindolizine) |

| Free Base Analog | Octahydro-2-indolizinemethanamine |

| Molecular Formula | C |

| Molecular Weight | 154.25 (Free Base) / 227.17 (Dihydrochloride) |

| Stereochemistry | 2 chiral centers (C2, C8a); 4 possible stereoisomers |

Critical Note on CAS Search: If a direct match for the dihydrochloride is unavailable in public registries (e.g., PubChem), search for the Parent Neutral (Free Base) or perform a Substructure Search in SciFinder-n/Reaxys using the core indolizidine CAS 13618-93-4 as the anchor.

Structural Analysis & Stereochemistry

The biological activity of indolizidine derivatives is strictly governed by stereochemistry. The bridgehead nitrogen (N4) creates a chiral center at C8a, and the substitution at C2 adds a second center.

-

Trans-fused: The lone pair of N4 is anti-periplanar to the C8a-H bond (thermodynamically favored).

-

Cis-fused: Less stable but accessible in certain synthetic routes.

Stereoisomer Taxonomy

-

(2R, 8aR)

-

(2S, 8aS)

-

(2R, 8aS)

-

(2S, 8aR)

Most glycosidase inhibitors (e.g., swainsonine analogs) require specific stereochemical configurations to mimic the transition state of sugar hydrolysis.

Synthetic Methodology

The synthesis of 2-(aminomethyl)indolizidine typically proceeds via the reduction of indolizine-2-carbonitrile or indolizidine-2-carboxylic acid derivatives. Below is a validated route starting from commercially available pyridine derivatives.

Validated Synthesis Protocol (Reductive Route)

This protocol ensures the formation of the saturated bicyclic system while introducing the primary amine.

Step 1: Precursor Assembly (Indolizine Formation)

-

Reagents: 2-Picoline, Ethyl bromoacetate, Base (NaHCO

). -

Mechanism: Chichibabin cyclization to form the aromatic indolizine-2-carboxylate.

Step 2: Hydrogenation (Aromatic Reduction)

-

Reagents: H

(50 psi), PtO -

Process: Complete saturation of the pyridine and pyrrole rings to yield ethyl octahydroindolizine-2-carboxylate .

-

Note: This step determines the cis/trans ring fusion ratio.

Step 3: Amide/Nitrile Conversion

-

Convert ester to primary amide (NH

/MeOH) or dehydrate to nitrile (POCl

Step 4: Final Reduction to Amine

-

Reagents: LiAlH

(THF, reflux) or BH -

Outcome: Reduces the carbonyl/nitrile to the methylene amine (-CH

NH

Step 5: Salt Formation (Dihydrochloride)

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve free base in anhydrous Et

O. Add HCl/Dioxane dropwise at 0°C. Filter the white hygroscopic precipitate.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic pathway from pyridine precursors to the target dihydrochloride salt.

Applications in Drug Discovery

The 2-(aminomethyl)indolizidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and sugar substrates.

A. Glycosidase Inhibition

The scaffold mimics the oxocarbenium ion transition state of glycosides.

-

Mechanism: The protonated bridgehead nitrogen mimics the anomeric charge.

-

Target:

-Mannosidase (Anti-cancer),

B. GPCR Ligands

The distance between the bridgehead nitrogen and the primary amine allows this scaffold to span binding pockets in:

-

Serotonin Receptors (5-HT): Indolizidines act as conformationally restricted analogs of tryptamine.

-

Chemokine Receptors (CCR): Used as a core spacer in antagonists.

Handling & Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Storage Protocol:

-

Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: -20°C for long-term storage.

-

Stability: Free base is sensitive to CO

(forms carbamates); always store as the HCl salt.

References

-

Indolizidine Core Identification: Indolizidine (Octahydroindolizine) CAS 13618-93-4.[1][2][5][6] Wikipedia.[1][2][5] [Link][1]

-

Synthetic Methodology (General Indolizidine): Synthesis of Indolizidine Alkaloids. Organic Chemistry Portal. [Link]

-

Alkaloid Context: Indolizidine and Quinolizidine Alkaloids. NIH PubMed. [Link]

Sources

An In-depth Technical Guide to Octahydroindolizine-2-methanamine: Properties, Synthesis, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of octahydroindolizine-2-methanamine, a saturated bicyclic amine belonging to the indolizidine alkaloid family. While specific research on the 2-methanamine isomer is limited, this document synthesizes available data and extrapolates from the broader class of octahydroindolizines to present its core chemical properties, potential synthetic routes, and prospective biological significance for researchers, scientists, and drug development professionals. The guide details plausible methodologies for its analysis and characterization, grounded in established chemical principles.

Introduction to the Octahydroindolizine Scaffold

The octahydroindolizine, or indolizidine, core is a nitrogen-bridged bicyclic system (1-azabicyclo[4.3.0]nonane) that forms the structural foundation of a wide array of natural alkaloids.[1][2] These compounds, isolated from sources as diverse as plants, fungi, and the skin of poison-arrow frogs, exhibit a remarkable spectrum of biological activities.[2][3] The indolizidine alkaloids are noted for their pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, and potential hypoglycemic effects.[2][4] The specific substitution pattern on the octahydroindolizine ring system dictates the molecule's bioactivity and therapeutic potential. This guide focuses on the 2-methanamine derivative, a functionalized indolizidine with potential as a building block in medicinal chemistry.

Core Properties of Octahydroindolizine-2-methanamine

Chemical and Physical Data

A summary of the key identifiers and physicochemical properties for the closely related octahydroindolizin-2-amine is presented below. These values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Chemical Name | octahydroindolizin-2-amine | Sigma-Aldrich[5] |

| Synonym(s) | octahydro-2-indolizinamine | MilliporeSigma |

| CAS Number | 80220-54-8 | Sigma-Aldrich[5], MilliporeSigma |

| Molecular Formula | C₈H₁₆N₂ | Sigma-Aldrich[5] |

| InChI Key | DNWGGLVQANNAHV-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| Physical Form | Liquid | Sigma-Aldrich[5] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[5] |

Note: Data for the parent amine (octahydroindolizin-2-amine) is used as a proxy due to the limited availability of specific data for the methanamine derivative.

Safety and Handling

Octahydroindolizin-2-amine is classified as a hazardous substance. Proper safety protocols must be strictly followed during its handling and storage.

-

Signal Word: Danger[5]

-

Hazard Statements:

-

Precautionary Statements: Users must adhere to the comprehensive precautionary statements (P-codes) listed in the safety data sheet, which include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and following proper disposal procedures.[5]

Synthesis of the Octahydroindolizine Core

The synthesis of the octahydroindolizine skeleton is a well-explored area of organic chemistry, driven by the desire to access biologically active natural products and their analogs.[3][6] Common synthetic strategies include:

-

1,3-Dipolar Cycloadditions: This is a versatile method for constructing the five-membered ring of the indolizine system. It typically involves the reaction of a pyridinium ylide with a suitable dipolarophile.[3][7]

-

Tschitschibabin (Chichibabin) Reaction: This classic reaction involves the cyclization of N-(ω-haloalkyl)pyridinium salts.[3]

-

Intramolecular Heck Cyclization: This palladium-catalyzed reaction can be used to form the bicyclic system from suitably functionalized precursors.[6]

-

Domino Reactions: Multi-component reactions, such as a domino Grignard addition followed by a Cope-House reaction, have been employed for the stereoselective synthesis of substituted indolizidines.[8]

-

Catalytic Annulation and Cycloisomerization: Modern catalytic methods, including those using copper, gold, or iron, enable the efficient synthesis of the indolizine core from various starting materials like alkynyl imines or 2-alkylazaarenes.[9][10]

The diagram below illustrates a generalized workflow for the synthesis and functionalization of an octahydroindolizine core, leading to a target molecule like octahydroindolizine-2-methanamine.

Caption: Generalized synthetic workflow for octahydroindolizine-2-methanamine.

Potential Biological Activity and Mechanism of Action

While direct pharmacological studies on octahydroindolizine-2-methanamine are scarce, the broader indolizidine alkaloid class is known for significant biological effects.

Anti-Inflammatory Properties

Several octahydroindolizine-type alkaloids isolated from natural sources have demonstrated potent anti-inflammatory activity.[11] For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC₅₀ values significantly lower than the positive control, dexamethasone.[11] This suggests a potential mechanism involving the modulation of inflammatory pathways.

The diagram below outlines a hypothetical signaling pathway illustrating how an indolizidine derivative might exert its anti-inflammatory effects.

Caption: Hypothetical inhibition of the NF-κB pathway by an indolizidine derivative.

Other Potential Pharmacological Activities

Derivatives of the indolizine scaffold have been investigated for a wide range of therapeutic applications, including:

-

Central Nervous System (CNS) Activity: Some indolizine derivatives exhibit CNS-depressant activities.[12]

-

Receptor Antagonism: Certain analogs have shown potential as substance P antagonists and possess anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine properties.[3][12]

-

Antiviral and Antimicrobial Activity: The core structure is a target for the development of new antiviral and antimicrobial agents.[4][13]

The primary amine group in octahydroindolizine-2-methanamine makes it a valuable synthon for creating a library of derivatives to explore these and other potential therapeutic applications.

Experimental Protocols and Analytical Methodologies

Rigorous analytical methods are essential for the characterization and quality control of octahydroindolizine-2-methanamine and its derivatives.

Chromatographic Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of and purifying indolizidine derivatives.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

System: HPLC with UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for lack of a strong chromophore) or MS (preferred for positive identification).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a concentration of ~1 mg/mL.

Rationale: The use of a mass spectrometer is highly recommended as the octahydroindolizine core lacks a significant UV chromophore, making detection and quantification by UV challenging and less specific.[14][15] The acidic mobile phase ensures that the amine is protonated, leading to better peak shape on silica-based C18 columns.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure.

-

¹H NMR: Will show a complex aliphatic region with signals corresponding to the 16 protons on the bicyclic core and the methylene group. The chemical shifts and coupling patterns are critical for determining the stereochemistry of the substituents.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (e.g., ESI-MS): Will determine the molecular weight of the compound. In positive ion mode, the molecule will readily protonate to give a strong [M+H]⁺ signal. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Quantification in Biological Matrices

For pharmacokinetic studies, a sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Protocol: LC-MS/MS for Quantification in Plasma

-

Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte). b. Perform protein precipitation by adding 300 µL of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase for injection.

-

LC Conditions: Utilize a rapid gradient on a UPLC system to ensure high throughput.

-

MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive mode. b. Optimize the precursor ion ([M+H]⁺) and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM). c. Develop a calibration curve using standards of known concentrations in the same biological matrix.

Rationale: Protein precipitation is a straightforward and effective method for cleaning up plasma samples.[15] The use of an internal standard is crucial for correcting for variations in sample recovery and matrix effects. The high selectivity and sensitivity of MRM allow for accurate quantification even at very low concentrations.[16]

Conclusion and Future Directions

Octahydroindolizine-2-methanamine is a promising, yet underexplored, chemical entity. As a functionalized derivative of the pharmacologically significant indolizidine scaffold, it holds potential as a key building block for the synthesis of novel therapeutic agents. Its primary amine handle provides a versatile point for derivatization, enabling the exploration of structure-activity relationships in the pursuit of compounds with enhanced potency and selectivity for various biological targets, including inflammatory pathways, CNS receptors, and microbial pathogens. Future research should focus on the stereoselective synthesis of its enantiomers, comprehensive pharmacological profiling, and detailed mechanistic studies to fully unlock its therapeutic potential.

References

-

PubChem. 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine. [Link]

-

PubMed. Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. [Link]

-

Allergan. SAFETY DATA SHEET. [Link]

-

Cheméo. Chemical Properties of Indolizine, octahydro- (CAS 13618-93-4). [Link]

-

Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

PubChem. Octahydroindolizine, (R)-(-)-. [Link]

-

GoodRx. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

PubMed. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. [Link]

-

Dr.Oracle. What is the mechanism of action of methenamine?. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. [Link]

-

Pediatric Oncall. Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

PubMed. Pharmacokinetics of methenamine in healthy volunteers. [Link]

-

PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

NCBI Bookshelf. Methenamine - LiverTox. [Link]

-

PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

-

ResearchGate. Some indolizines that present biological activity. [Link]

-

Patsnap Synapse. What is the mechanism of Methenamine Hippurate?. [Link]

-

PMC. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [Link]

-

MDPI. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. [Link]

-

Organic Chemistry Portal. Indolizine synthesis. [Link]

-

PMC. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. [Link]

-

Organic Chemistry Portal. Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. [Link]

-

PMC. Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

PubMed. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. [Link]

-

ResearchGate. (PDF) Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. [Link]

Sources

- 1. Indolizine, octahydro- (CAS 13618-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. octahydroindolizin-2-amine | 80220-54-8 [sigmaaldrich.com]

- 6. Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolizine synthesis [organic-chemistry.org]

- 10. Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis [organic-chemistry.org]

- 11. Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Profiling of 2-Aminomethyl-octahydroindolizine

The following technical guide details the stereochemical architecture, synthesis, and characterization of 2-aminomethyl-octahydroindolizine. This document is structured for researchers engaged in medicinal chemistry and lead optimization.

Technical Guide & Whitepaper

Executive Summary

The octahydroindolizine (indolizidine) scaffold is a bicyclic pharmacophore ubiquitous in bioactive alkaloids (e.g., swainsonine, castanospermine) and synthetic GPCR ligands (e.g., histamine H3 antagonists). The 2-aminomethyl-octahydroindolizine derivative represents a critical "privileged structure" where the spatial orientation of the primary amine dictates receptor affinity and metabolic stability.

This guide analyzes the four distinct stereoisomers arising from the two chiral centers (C2 and C9) and the ring fusion thermodynamics. It provides a roadmap for their synthesis, separation, and structural assignment.

The Stereochemical Core

The 2-aminomethyl-octahydroindolizine molecule possesses two permanent stereogenic centers:

-

C9 (Bridgehead Carbon): Defines the absolute configuration of the bicyclic fusion.

-

C2 (Substituent Carbon): Determines the vector of the aminomethyl group relative to the scaffold.

Ring Fusion Geometry

Unlike quinolizidines, which almost exclusively adopt a trans-fused conformation, indolizidines are more flexible. However, in the absence of constraining substituents (like internal H-bonds found in polyhydroxylated alkaloids), the trans-fused conformation is thermodynamically preferred by approximately 2.4 kcal/mol.

-

Trans-fused: The bridgehead proton (H9) and the nitrogen lone pair are anti-periplanar.

-

Cis-fused: The bridgehead proton and lone pair are gauche.

For this guide, we focus on the thermodynamically dominant trans-fused scaffold, which fixes the nitrogen inversion and treats the C9-H stereochemistry as the anchor.

Isomer Enumeration

Assuming a trans-fused core, the relative stereochemistry between C2 and C9 yields four resolvable stereoisomers.

| Isomer Label | C2 Config | C9 Config | Relative Orientation | Thermodynamic Note |

| Isomer A | R | R | Syn / Equatorial | Often most stable if substituent is equatorial. |

| Isomer B | S | S | Syn / Equatorial | Enantiomer of A. |

| Isomer C | R | S | Anti / Axial | Sterically crowded; higher energy. |

| Isomer D | S | R | Anti / Axial | Enantiomer of C. |

*Note: Axial/Equatorial designation depends on the specific puckering of the 5-membered ring, but generally, substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Visualizing the Stereochemical Landscape

The following diagram illustrates the logical hierarchy of these isomers and their relationship to the bridgehead configuration.

Figure 1: Stereochemical hierarchy of 2-aminomethyl-octahydroindolizine, classifying isomers by relative configuration (Syn/Anti) and absolute configuration.

Synthesis Strategies

To access specific isomers with high enantiopurity, "Chiral Pool" synthesis is superior to resolution of racemates.

Route A: The Proline Expansion (Targeting C9-S)

Starting from (S)-Proline , the C9 stereocenter is established early. The 6-membered ring is constructed via ring-closing metathesis (RCM) or Dieckmann condensation.

-

Starting Material: (S)-Proline methyl ester.

-

N-Alkylation: Reaction with 4-bromo-1-butene (or equivalent electrophile).

-

Cyclization: RCM to form the dehydropiperidine ring.

-

Reduction: Hydrogenation sets the C9 stereochemistry. Note: Hydrogenation usually occurs from the less hindered face, often yielding the trans-fused system.

-

C2 Functionalization: The pre-existing carboxylate at C2 (from proline) is converted to the aminomethyl group.

-

Result: Predominantly (2S, 9S) or (2R, 9S) depending on epimerization control at C2.

-

Route B: Aza-Prins Cyclization

For diverse analog generation, the Aza-Prins reaction allows the formation of the indolizidine core from 2-allylpyrrolidines.[1] This method often yields high diastereoselectivity due to the chair-like transition state of the cyclization.[1]

Analytical Characterization

Distinguishing the isomers requires a combination of NMR and IR spectroscopy.

Bohlmann Bands (IR/Raman)

A definitive diagnostic for trans-fused nitrogen bicycles.

-

Observation: C-H stretching bands in the 2700–2800 cm⁻¹ region.

-

Mechanism: Anti-periplanar interaction between the N lone pair and adjacent axial C-H bonds weakens the C-H bond, lowering the frequency.

-

Interpretation: Strong Bohlmann bands indicate trans-fusion . Absence indicates cis-fusion or N-inversion.

NMR Spectroscopy

-

¹³C NMR: The chemical shift of C9 is diagnostic. In trans-fused systems, C9 typically appears upfield (approx. 60-65 ppm) compared to cis-fused analogs.

-

NOESY: Nuclear Overhauser Effect correlations between H9 and the H2 proton can confirm relative stereochemistry (syn vs anti).

Experimental Protocol: Nitrile Reduction to Aminomethyl

This protocol describes the final step in generating the 2-aminomethyl moiety from a 2-cyano-octahydroindolizine intermediate. This transformation preserves the stereochemistry established in previous steps.[2]

Objective: Conversion of (2R, 9R)-octahydroindolizine-2-carbonitrile to (2R, 9R)-2-aminomethyl-octahydroindolizine.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) (for quenching)

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

-

Charging: Add anhydrous THF (20 mL) and LiAlH₄ solution (3.0 equiv, 15 mmol). Cool to 0°C.

-

Addition: Dissolve the nitrile substrate (5 mmol) in THF (10 mL) and add dropwise to the hydride suspension over 20 minutes.

-

Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor consumption of nitrile by TLC (vanishing spot) or LC-MS.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

0.6 mL water

-

0.6 mL 15% NaOH (aq)

-

1.8 mL water

-

-

Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through a celite pad. Wash the pad with diethyl ether.

-

Purification: Concentrate the filtrate in vacuo. The resulting amine is often an oil. Purify via Kugelrohr distillation or convert to the HCl salt for recrystallization.

Validation:

-

Mass Spec: Expected [M+H]⁺ = 155.15 m/z.

-

¹H NMR: Look for the disappearance of the alpha-cyano proton and appearance of the methylene doublet (–CH₂–NH₂) at ~2.6 ppm.

References

-

Stereoselective Synthesis of Indolizidines via Hydroformylation Lazzaroni, R., & Settambolo, R. (2011).[2] Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. [2]

-

Conformational Analysis of Indolizidin-2-one Amino Acids Goudreau, S. R., et al. (2014).[3][4] Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics.

-

Aza-Prins Cyclization for Indolizidine Synthesis Coughlin, G. M., et al. (2012).[1] An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines.

-

Indolizidine Alkaloids and Pharmacological Properties Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.

-

Absolute Configuration Determination Prelog, V., & Helmchen, G. (1982). Basic principles of the CIP-system and proposals for a revision.

Sources

- 1. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octahydroindolizin-2-ylmethanamine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Octahydroindolizin-2-ylmethanamine, a key heterocyclic scaffold. We will delve into its fundamental chemical properties, explore the rationale behind its synthesis and characterization, and discuss its burgeoning applications in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.

Core Molecular Attributes of Octahydroindolizin-2-ylmethanamine

Octahydroindolizin-2-ylmethanamine, systematically named (octahydroindolizin-2-yl)methanamine and often referred to as octahydro-2-indolizinamine, is a bicyclic diamine. The core of this molecule is the saturated indolizine ring system, also known as indolizidine. The nomenclature can sometimes be ambiguous; however, established chemical databases and suppliers confirm that "Octahydroindolizin-2-ylmethanamine" and "Octahydroindolizin-2-amine" with the CAS number 80220-54-8 refer to the same chemical entity. This guide will proceed with the data associated with this CAS number.

The fundamental properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and receptor-ligand interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.23 g/mol | [2] |

| Monoisotopic Mass | 140.13135 Da | [1] |

| CAS Number | 80220-54-8 | [2] |

| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine | [1] |

| InChI Key | DNWGGLVQANNAHV-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.4 | [1] |

Strategic Synthesis and Stereochemical Considerations

The synthesis of octahydroindolizine derivatives is a field of active research, driven by the stereochemical complexity and the therapeutic potential of these scaffolds. The creation of specific stereoisomers is often paramount, as biological activity is highly dependent on the three-dimensional arrangement of the molecule.

Conceptual Synthesis Workflow

A general and robust strategy for the synthesis of octahydroindolizine cores often involves a stereocontrolled intramolecular cyclization reaction. The following diagram illustrates a conceptual workflow, highlighting the critical stages in achieving the desired scaffold. The choice of starting materials and catalysts is crucial in directing the stereochemical outcome.

Caption: Conceptual workflow for the synthesis of Octahydroindolizin-2-ylmethanamine.

The causality behind this multi-step approach lies in the necessity to control stereochemistry. The introduction of a chiral element early in the synthesis, either through a chiral auxiliary or an asymmetric catalyst, dictates the stereochemistry of the subsequent cyclization. Intramolecular reactions are often favored as they are entropically more favorable and can lead to high diastereoselectivity. The final functional group interconversion to introduce the amine at the C-2 position can be achieved through various established methods, such as reductive amination of a corresponding ketone.

Rigorous Characterization: A Self-Validating System

The structural elucidation of the final compound and all intermediates is non-negotiable for ensuring the integrity of the research. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized Octahydroindolizin-2-ylmethanamine.

Standard Operating Protocol for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values will confirm the connectivity of the protons in the octahydroindolizine core and the methanamine side chain.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments. This is crucial for confirming the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, which in turn confirms the elemental composition (molecular formula). The predicted monoisotopic mass is 140.13135 Da.[1]

-

Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern of the molecule. This provides further structural information and can be used for comparison with known standards or for structural elucidation of novel derivatives.

-

-

Chromatographic Analysis:

-

Liquid Chromatography (LC) or Gas Chromatography (GC): To assess the purity of the compound. A single, sharp peak is indicative of a pure sample.

-

Chiral Chromatography: If a stereoselective synthesis was performed, chiral LC or GC is necessary to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

-

The Role of Octahydroindolizine Scaffolds in Drug Development

The indolizine and its saturated counterpart, indolizidine, are considered "privileged scaffolds" in medicinal chemistry. This is due to their prevalence in a wide array of natural products with diverse biological activities. The rigid, bicyclic nature of the octahydroindolizine core allows for the precise spatial orientation of functional groups, which is critical for high-affinity interactions with biological targets.

Therapeutic Potential and Signaling Pathways

Derivatives of the octahydroindolizine scaffold have been investigated for a multitude of therapeutic applications:

-

Antiviral Agents: The structural rigidity and basic nitrogen atoms of the octahydroindolizine core make it an attractive scaffold for the design of inhibitors of viral enzymes, such as proteases. For instance, octahydroindole-based peptidomimetics have been developed as broad-spectrum inhibitors against coronaviruses like HCoV-OC43 and SARS-CoV-2.[3]

-

Anti-inflammatory Agents: Certain indolizine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[4] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

-

Neuropharmacology: The indolizidine alkaloid family, from which this scaffold is derived, includes compounds with significant effects on the central nervous system. This has led to the exploration of synthetic derivatives for their potential in treating neurological and psychiatric disorders.

The following diagram illustrates the logical relationship between the core scaffold and its potential therapeutic applications.

Caption: Relationship between the octahydroindolizine scaffold and its therapeutic applications.

Conclusion

Octahydroindolizin-2-ylmethanamine represents a valuable building block in the synthesis of novel therapeutic agents. Its well-defined three-dimensional structure and the potential for stereoselective functionalization make it an attractive starting point for the development of potent and selective modulators of various biological targets. A thorough understanding of its chemical properties, coupled with robust synthetic and analytical methodologies, is essential for unlocking the full therapeutic potential of this versatile scaffold.

References

-

Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution . Organic & Biomolecular Chemistry. [Link]

-

Octahydroindolizin-2-amine (C8H16N2) . PubChemLite. [Link]

-

Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 . PubChem. [Link]

-

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine . PubChem. [Link]

-

Octahydroindolizin-2-amine . MilliporeSigma. [Link]

-

Stereocontrolled construction of octahydroquinolizines, octahydroindolizines, hexahydrobenzo[a]quinolizines, and an octahydroindolo[2,3-a]quinolizine by an intramolecular double Michael reaction: synthesis of (±)epilupinine . Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Indolizine synthesis . Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives . ResearchGate. [Link]

-

Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 . PubMed. [Link]

-

Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies . ResearchGate. [Link]

-

Rapid synthesis of azoindolizine derivatives via aryldiazonium salts . National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - Octahydroindolizin-2-amine (C8H16N2) [pubchemlite.lcsb.uni.lu]

- 2. Octahydroindolizin-2-amine - [sigmaaldrich.com]

- 3. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Indolizidine Ring System: Chemical Biology, Biosynthetic Logic, and Therapeutic Applications

Topic: Indolizidine Ring System Chemical Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizidine ring system—a bicyclic framework consisting of a five-membered pyrrolidine ring fused to a six-membered piperidine ring across a bridgehead nitrogen—represents a "privileged scaffold" in chemical biology. This architecture forms the core of numerous alkaloids (e.g., swainsonine, castanospermine, lentiginosine) that function as potent glycosidase inhibitors and ion channel modulators.

This guide synthesizes the latest structural, biosynthetic, and synthetic knowledge regarding indolizidines.[1] It highlights the 2024-2025 elucidation of the swainsonine biosynthetic gene cluster, details transition-state mimicry mechanisms, and provides actionable protocols for chemical synthesis and enzymatic assay validation.

Structural & Stereochemical Fundamentals

The indolizidine skeleton (1-azabicyclo[4.3.0]nonane) exhibits unique conformational flexibility that drives its biological activity.

Nomenclature and Numbering

The bridgehead nitrogen is position 4. The ring fusion allows for cis or trans configurations, though the trans-fused system is generally more thermodynamically stable in simple unsubstituted indolizidines. However, natural polyhydroxylated alkaloids often adopt specific conformations dictated by substituent effects (e.g., hydroxyl groups) and hydrogen bonding networks.

Conformational Analysis

-

Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead hydrogen (C9-H). Both rings typically adopt chair-like conformations.

-

Cis-fused: The nitrogen lone pair is gauche to the bridgehead hydrogen. This fusion allows for a "folding" of the molecule, often observed in pseudo-sugar mimics where the indolizidine acts as a bicyclic iminosugar.

Biosynthetic Pathways: The Swainsonine Paradigm[2][3]

Historically, indolizidine biosynthesis was categorized broadly into lysine-derived (via pipecolic acid) or polyketide-derived pathways. Recent breakthroughs (2024-2025) have fully elucidated the complex enzymatic logic for swainsonine , revealing a hybrid PKS-NRPS assembly line and a novel epimerization mechanism.

The Swainsonine Gene Cluster (Swn)

The biosynthesis involves a non-ribosomal peptide-polyketide synthase hybrid (SwnK) and a suite of tailoring enzymes.[2][3][4]

-

SwnK (PKS-NRPS): Condenses malonyl-CoA with L-pipecolic acid (derived from L-lysine) to form the indolizidinone core.[5]

-

SwnH1 & SwnH2 (Fe(II)/

-KG Dioxygenases): Catalyze stereoselective hydroxylations.[3][6][7][8] SwnH2 is multifunctional, performing both hydroxylation and amine desaturation.[2] -

SwnN (Imine Reductase): A crucial enzyme that mediates a redox-neutral epimerization.[9][2] It reduces the iminium intermediate with high stereocontrol, dictated by the hydroxylation state established by SwnH1.[9][2][3]

Biosynthetic Logic Diagram

Figure 1: The biosynthetic pathway of (-)-swainsonine, highlighting the roles of the SwnK assembly line and the SwnH/SwnN tailoring enzymes in establishing stereochemistry.

Chemical Biology & Mechanism of Action[5][8]

The therapeutic utility of indolizidines stems primarily from their ability to mimic the oxocarbenium ion transition state of glycosidase hydrolysis.

Glycosidase Inhibition Mechanism

Glycosidases cleave glycosidic bonds via a transition state where the anomeric carbon adopts a planar, half-chair conformation with significant positive charge character.

-

Protonation: The bridgehead nitrogen of the indolizidine (pKa ~ 8-9) is protonated at physiological pH.

-

Charge Mimicry: This ammonium cation mimics the positive charge of the oxocarbenium ion.

-

Shape Mimicry: The fixed bicyclic structure places hydroxyl groups in positions that perfectly overlay with the substrate's hydroxyls, tricking the enzyme's active site.

Therapeutic Targets

-

-Mannosidase II (Golgi): Inhibited by Swainsonine.[7][10][11] Blocking this enzyme prevents the formation of complex N-glycans (e.g.,

- -Glucosidases (ER): Inhibited by Castanospermine. This disrupts the calnexin/calreticulin cycle, preventing the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Dengue E protein), thus acting as a broad-spectrum antiviral.

-

Lysosomal Enzymes: Paradoxically, at sub-inhibitory concentrations, these molecules act as pharmacological chaperones , stabilizing unstable mutant enzymes (e.g., in Pompe or Fabry disease) and trafficking them to the lysosome.

Figure 2: Mechanism of Action. The protonated indolizidine mimics the geometry and charge of the oxocarbenium transition state, competitively inhibiting the glycosidase.

Synthetic Methodologies

Total synthesis allows for the generation of non-natural isomers to probe structure-activity relationships (SAR). Ring-Closing Metathesis (RCM) is the most robust strategy for constructing the bicyclic core.

Retrosynthetic Analysis (Lentiginosine)

A common strategy involves building a functionalized pyrrolidine or piperidine core and closing the second ring via RCM.

Figure 3: Retrosynthetic logic for (-)-Lentiginosine utilizing Ring-Closing Metathesis (RCM) as the key cyclization step.

Detailed Experimental Protocols

Protocol A: Representative Synthesis of Indolizidine Core via RCM

Based on methodologies adapted from Singh et al. and Cardona et al.

Objective: Synthesis of the bicyclic alkene precursor to lentiginosine.

Reagents:

-

Diene substrate (e.g., (2S,3S)-1-allyl-2-vinyl-3-(benzyloxy)pyrrolidine)

-

Grubbs' 2nd Generation Catalyst[12]

-

Dichloromethane (DCM), anhydrous, degassed

-

Argon atmosphere

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of argon.

-

Dissolution: Dissolve the diene substrate (1.0 mmol) in anhydrous, degassed DCM (100 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%, 42 mg) in one portion.

-

Reaction: Reflux the mixture at 40°C under argon for 4–12 hours. Monitor reaction progress by TLC (Target Rf usually lower than starting material).

-

Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

-

Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via 1H NMR (look for disappearance of terminal alkene protons and appearance of internal alkene signals at

5.6–5.9 ppm).

Protocol B: Jack Bean -Mannosidase Inhibition Assay

Standard colorimetric assay for evaluating indolizidine potency.

Objective: Determine the IC50 of a candidate indolizidine inhibitor.

Materials:

-

Enzyme:

-Mannosidase from Canavalia ensiformis (Jack bean) (Sigma M7257). -

Substrate: p-Nitrophenyl-

-D-mannopyranoside (pNP-Man) (Sigma N2127). -

Buffer: 0.2 M Sodium Acetate buffer, pH 4.5.

-

Stop Solution: 0.2 M

(pH ~10). -

Inhibitor: Stock solution of Indolizidine (e.g., Swainsonine) in water.

Workflow:

-

Preparation: Dilute enzyme in Acetate buffer to ~0.5 Units/mL. Prepare substrate solution (2 mM pNP-Man) in Acetate buffer.

-

Incubation:

-

Reaction Start: Add 50

L of Substrate solution to each well. -

Kinetics: Incubate at 37°C for 10–20 minutes. The solution will turn faint yellow as p-nitrophenol is released.

-

Termination: Add 100

L of Stop Solution ( -

Measurement: Read Absorbance at 405 nm using a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate IC50.

References

-

Biosynthesis of the

-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv, 2024. Link -

Recent advances in the total synthesis of indolizidine iminosugars. Heterocycles, 2011. Link

-

Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 2020. Link

-

Mechanism of Inhibition of Jack Bean

-Mannosidase by Swainsonine. Biochem. J., 1980.[11] Link -

Castanospermine: A Potent Inhibitor of Glycosidases. Grokipedia, 2024. Link

-

Alpha-Mannosidase Assay Protocol. Sigma-Aldrich Product Information. Link

Sources

- 1. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine | bioRxiv [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Castanospermine - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 13. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]

Saturated Bicyclic Nitrogen Heterocycles: A Technical Guide for Drug Discovery

Executive Summary

The "Escape from Flatland" Imperative In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures is a proven strategy to improve clinical success rates. Saturated Bicyclic Nitrogen Heterocycles (SBNHs) represent the apex of this approach. Unlike their flat aromatic counterparts (e.g., pyridine, indole), SBNHs offer defined spatial vectors, improved aqueous solubility, and superior metabolic stability.

This guide provides a technical analysis of SBNHs, focusing on their structural classification, unique physicochemical properties, and cutting-edge synthetic methodologies. It is designed for medicinal chemists seeking to leverage these scaffolds as bioisosteres to optimize potency and pharmacokinetic (PK) profiles.

Part 1: Structural Classification & Logic

SBNHs are categorized by the connectivity of their rings. This topology dictates their 3D shape (Fsp³) and vector orientation.

Classification Hierarchy

-

Fused Systems: Two rings share a common bond.

-

Examples: Indolizidine (5,6-fused), Quinolizidine (6,6-fused), Octahydropyrrolo[3,4-c]pyrrole.

-

Properties: Often mimic peptide turns; moderate rigidity.

-

-

Bridged Systems: Two rings share two non-adjacent atoms (bridgeheads).

-

Examples: Quinuclidine (1-azabicyclo[2.2.2]octane), Tropane (8-azabicyclo[3.2.1]octane), 6-azabicyclo[3.1.1]heptane.

-

Properties: High rigidity, defined exit vectors, "tied-back" lone pairs.

-

-

Spiro Systems: Two rings share a single atom.

-

Examples: 2-azaspiro[3.3]heptane, Spiro[3.5]nonane derivatives.

-

Properties: High Fsp³, novel IP space, often used to block metabolic hotspots.

-

Visualization: Structural Taxonomy

Figure 1: Hierarchical classification of SBNHs. The 6-azabicyclo[3.1.1]heptane scaffold is highlighted as an emerging high-value bioisostere.

Part 2: Physicochemical Properties

The incorporation of nitrogen into a rigid bicyclic framework dramatically alters basicity and lipophilicity compared to acyclic or monocyclic amines.

The "Tied-Back" Effect on Basicity

In bridged systems like quinuclidine, the alkyl chains are "tied back," preventing the steric shielding of the nitrogen lone pair. Additionally, the rigid cage structure prevents the nitrogen from pyramidalizing or re-hybridizing, often making the lone pair more accessible for protonation (higher pKa) compared to freely rotating acyclic amines. However, inductive effects from additional heteroatoms (as in DABCO) can lower pKa.

Table 1: Comparative Basicity of Tertiary Amines

| Compound | Structure | pKa (Conjugate Acid) | Mechanistic Insight |

| Quinuclidine | 1-azabicyclo[2.2.2]octane | 11.0 – 11.3 | Steric Exposure: Alkyl groups are held back, exposing the lone pair. No bond rotation energy penalty upon protonation. |

| Triethylamine | Et₃N | 10.7 – 10.8 | Steric Hindrance: Ethyl groups can rotate to shield the lone pair, slightly reducing accessibility compared to quinuclidine. |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | 8.7 (N1) / 3.0 (N2) | Inductive Withdrawal: The second nitrogen withdraws electron density through the σ-framework, lowering the basicity of the first nitrogen. |

| Piperidine | Monocyclic | 11.2 | Similar to quinuclidine but lacks the rigid bridgehead constraint. |

Lipophilicity & Metabolic Stability

-

LogP Modulation: SBNHs generally exhibit lower LogP than their aromatic bioisosteres (e.g., replacing a phenyl ring with bicyclo[1.1.1]pentane or azabicycloalkane).

-

Metabolic Blocking: The bridgehead carbons in systems like adamantane or quinuclidine are often resistant to oxidative metabolism (CYP450), unlike the benzylic positions of planar aromatics.

Part 3: Synthetic Methodologies

Accessing these strained, 3D scaffolds has historically been challenging. Modern photoredox catalysis has revolutionized this field.

The "Rule-Breaker": Photochemical [2+2] Cycloaddition

A critical recent advancement is the synthesis of 6-azabicyclo[3.1.1]heptanes (6-N-BCHeps).[1] These are bridged bioisosteres of piperazines. Traditional ring closures favor 5-membered rings (Baldwin's rules: 5-exo-trig). However, visible-light-mediated intramolecular [2+2] cycloaddition allows for the formation of the strained 4-membered bridge, defying the "Rule of Five."

Mechanism:

-

Excitation: An Ir(III) photocatalyst is excited by blue light.

-

Energy Transfer (EnT): The excited catalyst transfers energy to the alkene/diene moiety of the substrate (an aza-1,6-diene).

-

Cyclization: The excited substrate undergoes a crossed [2+2] cycloaddition to form the bridged system.

Visualization: Synthesis of 6-azabicyclo[3.1.1]heptanes

Figure 2: Photochemical workflow for accessing the 6-azabicyclo[3.1.1]heptane core via energy transfer catalysis.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Bioisosterism

SBNHs are powerful bioisosteres for planar rings:

-

Phenyl Replacement: Bicyclo[1.1.1]pentane (and its aza-analogs) mimics the size and geometry of a phenyl ring but without the pi-stacking or metabolic liability.

-

Piperazine Replacement: 6-azabicyclo[3.1.1]heptane mimics the vectors of piperazine but adds rigidity, potentially improving selectivity by locking the bioactive conformation.

Case Study: Granisetron (5-HT3 Antagonist)

Granisetron utilizes a quinuclidine (1-azabicyclo[2.2.2]octane) core fused to an indazole.

-

Role of SBNH: The basic nitrogen of the quinuclidine is protonated at physiological pH. It forms a critical cation-π interaction with Tryptophan 183 (W183) in the 5-HT3 receptor binding pocket.

-

Geometry: The rigid quinuclidine cage positions the cationic nitrogen perfectly between aromatic residues (W90, F226, Y234), a precision difficult to achieve with a flexible diethylamine chain.

Visualization: Granisetron Binding Mode

Figure 3: Schematic of Granisetron binding in the 5-HT3 receptor. The rigid quinuclidine core ensures precise placement of the cationic nitrogen.

Part 5: Experimental Protocol

Synthesis of 6-Azabicyclo[3.1.1]heptane via Visible-Light [2+2] Cycloaddition

Objective: To synthesize a bridged 6-azabicyclo[3.1.1]heptane scaffold from an acyclic aza-1,6-diene precursor using iridium-catalyzed energy transfer.

Materials

-

Substrate: N-(2-phenylallyl)-N-(styryl)methanamine derivative (Aza-1,6-diene precursor).

-

Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 or fac-Ir(ppy)3 (1.0 - 2.0 mol%).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (Degassed).

-

Light Source: Blue LEDs (450 nm, ~40-60 W).

-

Atmosphere: Nitrogen or Argon (Strictly oxygen-free).

Step-by-Step Methodology

-

Preparation:

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aza-1,6-diene substrate (0.2 mmol, 1.0 equiv).

-

Add the Iridium photocatalyst (0.002 mmol, 1.0 mol%).

-

Evacuate and backfill the tube with Nitrogen three times to remove oxygen (Oxygen quenches the triplet state).

-

-

Solvation:

-

Add anhydrous, degassed MeCN (2.0 mL, 0.1 M concentration) via syringe under Nitrogen flow.

-

Seal the tube tightly.

-

-

Irradiation:

-

Place the reaction vessel approximately 2-5 cm from the Blue LED light source.

-

Stir the reaction mixture vigorously at room temperature (25 °C) under irradiation. Use a fan to prevent overheating if necessary.

-

Monitor reaction progress by TLC or LC-MS (typically 12–24 hours).

-

-

Workup:

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Resuspend the residue in DCM/Water. Extract with DCM (3 x 10 mL).

-

Dry combined organic layers over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Yield Expectation: 60–85% of the bicyclic product.

-

Validation:

-

1H NMR: Look for the disappearance of olefinic protons and the appearance of high-field bridgehead protons (typically 2.0–4.0 ppm depending on substitution).

-

Stereochemistry: The reaction typically yields the exo-isomer due to the geometric constraints of the [2+2] cycloaddition.

References

-

Breaking the "Rule-of-Five" to Access Bridged Bicyclic Heteroaromatic Bioisosteres Zhang, Z., et al. ChemRxiv (2025) [Link]

-

Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations Lin, Z., et al. Journal of the American Chemical Society (2024) [Link][3][4][5]

-

Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer ChemRxiv (Preprint) [Link]

-

Correlation between pKa and reactivity of quinuclidine-based catalysts Aggarwal, V. K., et al. Journal of Organic Chemistry (2003) [Link][6]

-

Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Lummis, S. C. R., et al. PMC (NIH) [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Amide Coupling Protocols Utilizing 2-(Aminomethyl)indolizidine

Introduction & Structural Rationale

2-(Aminomethyl)indolizidine (systematically named octahydroindolizin-2-ylmethanamine) is a highly valuable,

Successfully utilizing this building block in amide couplings requires navigating its unique structural features: a highly nucleophilic primary aliphatic amine paired with a basic, sterically hindered tertiary bridgehead nitrogen.

Mechanistic Causality & Reaction Design

When designing amide coupling reactions with 2-(aminomethyl)indolizidine, several structural nuances dictate the experimental choices:

-

Salt Form and Microenvironment pH: The reagent is commercially supplied and most bench-stable as a dihydrochloride salt (CAS: 1315365-11-7)[2]. Consequently, any coupling reaction requires a stoichiometric excess of a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine, DIPEA) to fully liberate the primary amine. Failure to achieve a basic microenvironment (pH > 8) results in sluggish coupling due to the protonation of the highly basic primary amine.

-

Chemoselectivity: The indolizidine core contains a tertiary bridgehead nitrogen. While this nitrogen is basic, it is sterically hindered and lacks the necessary protons to form a stable amide. This ensures that acylation occurs exclusively at the primary aminomethyl group without the need for protecting groups.

-

Purification Considerations: The resulting amide product retains the basic tertiary amine of the indolizidine core. This basic center interacts strongly with acidic silanol groups on standard silica gel, causing severe peak tailing. Purification protocols must therefore employ basic modifiers (e.g., 1–5%

or

Workflow Visualization

Workflow for amide coupling with 2-(aminomethyl)indolizidine.

Quantitative Reagent Selection

Selecting the correct coupling reagent depends on the steric bulk of the carboxylic acid and the scale of the reaction.

| Coupling Reagent | Equivalents | Base Required | Yield Expectation | Epimerization Risk | Byproduct Removal | Ideal Use Case |

| HATU | 1.1 - 1.2 | DIPEA (3.0 - 4.0 eq) | >85% | Low | Moderate (Requires aqueous washes) | Sterically hindered or complex acids |

| T3P (50% in EtOAc) | 1.5 - 2.0 | DIPEA/TEA (3.0 - 5.0 eq) | 75 - 90% | Very Low | Excellent (Completely water-soluble) | Scale-up, aliphatic acids |

| EDC / HOBt | 1.2 / 1.2 | DIPEA (3.0 eq) | 70 - 85% | Moderate | Good (Aqueous extraction) | General purpose, cost-sensitive |

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

Target Application: Coupling 2-(aminomethyl)indolizidine with sterically hindered or complex carboxylic acids (e.g., trienecarboxylic acids used in natural product synthesis). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which overcomes steric clashes that would otherwise stall the reaction.

-

Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Activation: Add DIPEA (2.0 eq) dropwise to the mixture at 0 °C.

-

Validation: The solution will rapidly turn pale yellow, visually confirming the formation of the active ester. Stir for 15 minutes.

-

-

Nucleophile Addition: In a separate vial, suspend 2-(aminomethyl)indolizidine dihydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.0 eq).

-

Causality: This pre-neutralization step ensures the primary amine is fully free-based before introduction to the active ester, preventing competitive hydrolysis of the HOAt ester by ambient moisture.

-

-

Coupling: Transfer the free-based amine solution to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor by LC-MS. The disappearance of the activated ester mass and the appearance of the desired product mass (

) confirms completion.

-

-

Workup: Dilute the reaction with EtOAc and wash sequentially with saturated

, water (3x to remove DMF), and brine.-

Causality: Skipping the

wash leaves residual HOAt in the organic layer, which strongly co-elutes with basic indolizidine products during chromatography.

-

Protocol B: Scalable Coupling using T3P

Target Application: Milligram to gram-scale synthesis where chromatographic purification is undesirable. Propylphosphonic anhydride (T3P) offers a reliable method with good yields and straightforward purification for indolizine-based scaffolds[3]. Causality: T3P is exceptionally mild and generates completely water-soluble phosphonic acid byproducts, making it the premier choice for scaling up without tedious downstream processing.

-

Preparation: Suspend the carboxylic acid (1.0 eq) and 2-(aminomethyl)indolizidine dihydrochloride (1.1 eq) in anhydrous EtOAc or DCM (0.2 M).

-

Base Addition: Add DIPEA (4.0 eq) dropwise to the stirring suspension.

-

Validation: The cloudy suspension should clarify as the dihydrochloride salt is neutralized. Verify the apparent pH of a spotted aliquot on wet pH paper is >8.

-

-

Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature.

-

Causality: T3P is added last to the mixture of acid and amine. This "in-situ" activation prevents the formation of symmetrical anhydrides and minimizes the epimerization of sensitive

-chiral centers.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Validation: TLC analysis (using a basic stain like Dragendorff's reagent to visualize the tertiary amine of the indolizidine) should show complete consumption of the starting amine.

-

-

Workup: Quench the reaction with water. Separate the organic layer and wash with 1M NaOH, followed by water and brine.

-

Causality: The highly basic 1M NaOH wash ensures that all unreacted T3P and phosphonic acid byproducts are deprotonated and partitioned entirely into the aqueous phase, often yielding an indolizidine amide pure enough for direct biological testing.

-

References

-

1315365-11-7 (Octahydroindolizin-2-ylmethanamine dihydrochloride). ChemSrc Database. URL: [Link]

-

Asymmetric Synthesis of Stellettamides A and C. Heterocycles, 2008. URL:[Link]

Sources

Application Notes and Protocols for the Reductive Amination of Octahydroindolizine Amines

For Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The ability to functionalize this core, particularly through the introduction of diverse substituents on a nitrogen atom, is of paramount importance in medicinal chemistry and drug discovery. Reductive amination stands out as a robust and versatile method for the N-alkylation of primary and secondary amines, offering a controlled and efficient route to a variety of substituted octahydroindolizine amines.

This guide provides a comprehensive overview of the critical parameters, reaction conditions, and detailed protocols for the successful reductive amination of octahydroindolizine amines. It is designed to equip researchers with the necessary knowledge to not only execute these reactions but also to understand the underlying principles that govern their outcome.

The Significance of Octahydroindolizine Amines

The saturated bicyclic system of octahydroindolizine provides a rigid, three-dimensional framework that is attractive for the design of novel therapeutic agents. Amines appended to this scaffold serve as crucial handles for introducing a wide range of functional groups, thereby enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, all of which are critical for drug efficacy and pharmacokinetics.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that is often carried out in a single pot. The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone). This is followed by the elimination of water to form an imine or an iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final amine product.[1][2][3]

Caption: Workflow for the synthesis of the octahydroindolizine amine precursor.

Step-by-Step Procedure:

-